1-Naphthyl phosphate

Descripción general

Descripción

1-Naphthyl phosphate is an aryl phosphate resulting from the formal condensation of phosphoric acid with 1 mol eq. of 1-naphthol . It functions as a substrate in the optimized bioassay for mucin 1 detection in serum samples, and in the analysis and detection of lysozymes in real samples .

Synthesis Analysis

1-Naphthol is prepared by two main routes . In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis .Molecular Structure Analysis

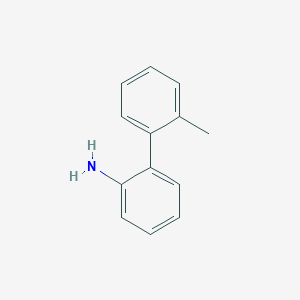

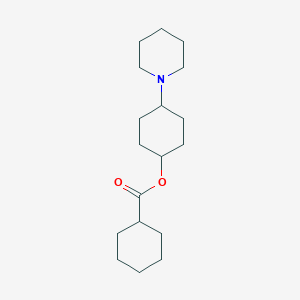

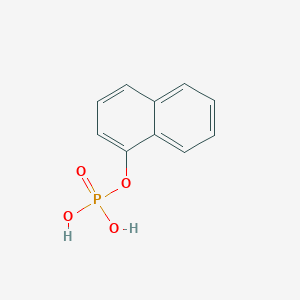

The empirical formula of 1-Naphthyl phosphate is C10H9O4P . Its molecular weight is 224.15 . The SMILES string is OP(O)(=O)Oc1cccc2ccccc12 .Chemical Reactions Analysis

1-Naphthyl Phosphate functions as a substrate in the optimized bioassay for mucin 1 detection in serum samples, and in the analysis and detection of lysozymes in real samples .Physical And Chemical Properties Analysis

1-Naphthyl phosphate is a powder with a melting point of 157-159 °C (lit.) . It does not have a flash point .Aplicaciones Científicas De Investigación

Phosphatase Substrate

1-Naphthyl phosphate is commonly used as a substrate for bioanalytical determinations of acid phosphatases . It is a preferred substrate for such determinations, particularly for prostatic acid phosphatase .

Phosphatase Inhibitor

In addition to being a substrate, 1-Naphthyl phosphate also acts as a non-specific phosphatase inhibitor . It inhibits acid, alkaline, and protein phosphatases .

Research and Development

1-Naphthyl phosphate is widely used in scientific research and development. It is available in various forms such as disodium salt , monosodium salt monohydrate , potassium salt , and calcium salt . Each of these forms has its unique applications and is used in different areas of research.

Biochemical and Physiological Actions

1-Naphthyl phosphate plays a significant role in various biochemical and physiological actions. Its role as a phosphatase substrate and inhibitor makes it crucial in studying the functions and mechanisms of these enzymes .

Clinical Diagnostics

Due to its role as a substrate for prostatic acid phosphatase, 1-Naphthyl phosphate is used in clinical diagnostics, particularly in the diagnosis and monitoring of prostate cancer .

Industrial Applications

1-Naphthyl phosphate and its various salts are used in a range of industrial applications, including the production of dyes and pigments, due to their unique chemical properties .

Mecanismo De Acción

Target of Action

1-Naphthyl phosphate is a substrate for various enzymes, including phosphatases . The primary targets of 1-Naphthyl phosphate are enzymes such as EGFR (Epidermal Growth Factor Receptor) and LCK (Lymphocyte-specific protein tyrosine kinase) . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, and immune response.

Mode of Action

1-Naphthyl phosphate interacts with its target enzymes by serving as a substrate. The enzymes catalyze the hydrolysis of 1-Naphthyl phosphate, leading to the release of 1-Naphthol and inorganic phosphate . This interaction triggers changes in the enzyme’s activity, influencing downstream cellular processes.

Biochemical Pathways

The hydrolysis of 1-Naphthyl phosphate by phosphatases is a part of broader biochemical pathways involving phosphate metabolism. The released inorganic phosphate can participate in various biochemical reactions, contributing to energy metabolism, signal transduction, and other cellular functions. The exact pathways affected can depend on the specific phosphatase enzyme involved and the cellular context .

Result of Action

The hydrolysis of 1-Naphthyl phosphate results in the production of 1-Naphthol and inorganic phosphate. This reaction can influence the activity of the target enzyme and affect downstream cellular processes. For example, in the case of phosphatases, the hydrolysis of 1-Naphthyl phosphate can modulate the enzyme’s activity, impacting cellular functions such as signal transduction and energy metabolism .

Action Environment

The action, efficacy, and stability of 1-Naphthyl phosphate can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with 1-Naphthyl phosphate or its target enzymes. For instance, the activity of phosphatases can be sensitive to pH and the presence of specific ions . Therefore, these factors could potentially influence the action of 1-Naphthyl phosphate.

Safety and Hazards

1-Naphthyl phosphate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

naphthalen-1-yl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXICDMQCQPQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862858 | |

| Record name | Naphthalen-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl phosphate | |

CAS RN |

1136-89-6 | |

| Record name | 1-Naphthyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-naphthyl phosphate used in the study of enzymes?

A1: 1-Naphthyl phosphate serves as a substrate for various enzymes, particularly phosphatases like alkaline phosphatase (ALP). [, , ] The enzyme catalyzes the hydrolysis of 1-naphthyl phosphate, releasing 1-naphthol, a detectable product. This reaction is commonly employed in enzyme assays to determine enzyme activity and kinetic parameters. [, , , , ]

Q2: Can you elaborate on the detection methods used in these enzyme assays?

A2: The released 1-naphthol, being electrochemically active, allows for both spectrophotometric and electrochemical detection methods. [, , , , ] Spectrophotometry capitalizes on the absorbance of 1-naphthol, while electrochemical techniques like amperometry measure the current generated during its oxidation. [, , , , ] This versatility makes 1-naphthyl phosphate a valuable tool in developing sensitive biosensors. [, , ]

Q3: Beyond enzyme studies, are there other applications for 1-naphthyl phosphate?

A3: Yes, 1-naphthyl phosphate's utility extends to immunosensing applications. It's employed as a substrate for ALP-labeled antibodies in enzyme-linked immunosorbent assays (ELISAs). [, , ] Upon antibody binding to the target, the ALP enzyme converts 1-naphthyl phosphate to detectable 1-naphthol. This approach has been explored for detecting various targets, including bacteria like E.coli O157:H7 [] and toxins like ricin. [, ]

Q4: Are there any studies on how the structure of 1-naphthyl phosphate affects its reactivity?

A4: Yes, research has explored the impact of structural modifications on the reactivity of 1-naphthyl phosphate derivatives. For instance, the presence of electron-withdrawing groups like the P(O) group in tri-1-naphthyl phosphate influences the elimination of the binaphthyl radical cation during photoinduced electron-transfer reactions. [, ] Furthermore, the introduction of a hydroxyl group in diethyl 8-hydroxy-1-naphthyl phosphate significantly enhances the rate of hydrolysis compared to diethyl 1-naphthyl phosphate, attributed to hydrogen bond catalysis. []

Q5: How does 1-naphthyl phosphate behave in different environments?

A5: Studies have investigated the behavior of 1-naphthyl phosphate in various environments, including reverse micelles. [, , ] These studies reveal that the catalytic efficiency of ALP towards 1-naphthyl phosphate is influenced by the type of external solvent used in the reverse micelle system. [, , ] For instance, biocompatible solvents like isopropyl myristate and methyl laurate can replace traditional solvents like n-heptane and benzene without compromising the efficiency of the system. [, ] These findings highlight the potential for developing greener and more sustainable chemical processes using biocompatible reverse micelles.

Q6: What is the molecular formula and weight of 1-Naphthyl phosphate?

A6: 1-Naphthyl phosphate, specifically the disodium salt commonly used in research, has the molecular formula C10H7Na2O4P and a molecular weight of 268.12 g/mol.

Q7: Is there any spectroscopic data available for 1-naphthyl phosphate?

A7: While the provided research papers don't delve into detailed spectroscopic characterization, they do mention key absorbance properties of both 1-naphthyl phosphate and its enzymatic product, 1-naphthol. [, ] This information is crucial for optimizing detection methods in both spectrophotometric and electrochemical assays.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.